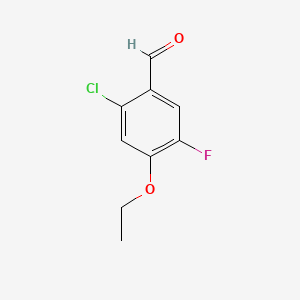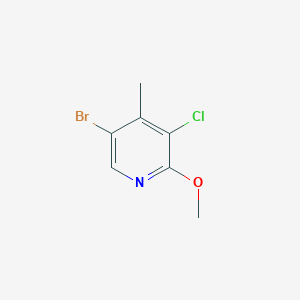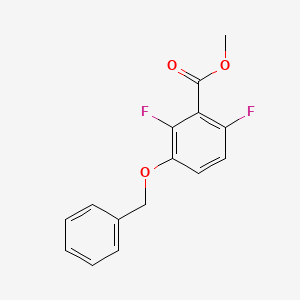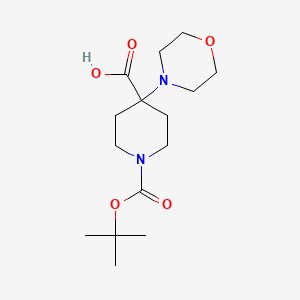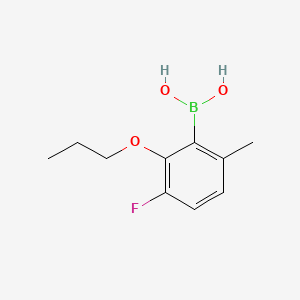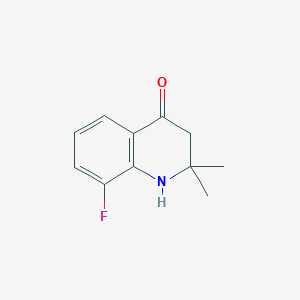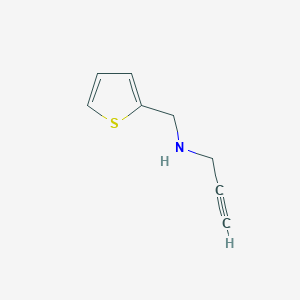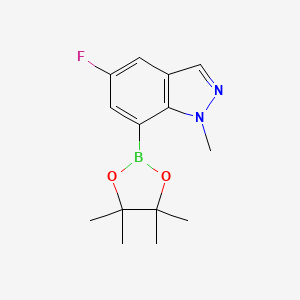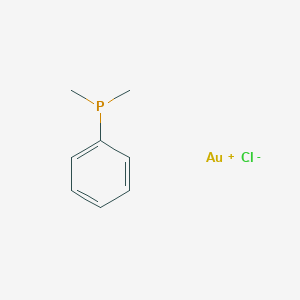
Dimethyl(phenyl)phosphane;gold(1+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylphenylphosphine)gold chloride, also known as chloro(dimethylphenylphosphine)gold, is a chemical compound with the empirical formula C8H11AuClP. It is a gold complex where the gold atom is coordinated with a chloride ion and a dimethylphenylphosphine ligand. This compound is primarily used in catalysis and has significant applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Dimethylphenylphosphine)gold chloride can be synthesized through the reaction of gold chloride (AuCl) with dimethylphenylphosphine (P(C6H5)(CH3)2). The reaction typically occurs in a suitable solvent under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{AuCl} + \text{P(C}_6\text{H}_5\text{)(CH}_3\text{)}_2 \rightarrow \text{(Dimethylphenylphosphine)gold chloride} ]
Industrial Production Methods: Industrial production of (Dimethylphenylphosphine)gold chloride involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: (Dimethylphenylphosphine)gold chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to gold metal or other lower oxidation state gold complexes.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents like sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of other phosphine ligands under mild conditions.
Major Products:
Oxidation: Formation of gold(III) complexes.
Reduction: Formation of gold nanoparticles or gold(I) complexes.
Substitution: Formation of new gold complexes with different ligands
Applications De Recherche Scientifique
(Dimethylphenylphosphine)gold chloride has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.
Industry: Utilized in the synthesis of fine chemicals and materials science for the preparation of gold nanoparticles .
Mécanisme D'action
The mechanism of action of (Dimethylphenylphosphine)gold chloride involves its interaction with biological molecules and catalytic sites. The gold center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is crucial in its potential anticancer activity, where it targets specific enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Chloro(triphenylphosphine)gold: Another gold complex with triphenylphosphine ligand.
Chloro(dimethylsulfide)gold: A gold complex with dimethylsulfide ligand.
Chloro(triethylphosphine)gold: A gold complex with triethylphosphine ligand.
Comparison: (Dimethylphenylphosphine)gold chloride is unique due to its specific ligand, which provides distinct steric and electronic properties. Compared to other gold complexes, it offers different reactivity and stability, making it suitable for specific catalytic and biological applications .
Propriétés
Formule moléculaire |
C8H11AuClP |
|---|---|
Poids moléculaire |
370.56 g/mol |
Nom IUPAC |
dimethyl(phenyl)phosphane;gold(1+);chloride |
InChI |
InChI=1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
Clé InChI |
JUNOUWMLMVXRDI-UHFFFAOYSA-M |
SMILES canonique |
CP(C)C1=CC=CC=C1.[Cl-].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


